![molecular formula C16H17NO5S B2521447 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 750610-58-3](/img/structure/B2521447.png)
3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Bromophenol Derivatives : A study on bromophenol derivatives isolated from the red alga Rhodomela confervoides included compounds structurally similar to 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid. These compounds were analyzed using spectroscopic methods, including IR, NMR, and X-ray structure analysis, to elucidate their structures, although their applications were not directly linked to human cancer cell lines or microorganisms (Zhao et al., 2004).
Comb-Shaped Poly(arylene ether sulfone)s : A new sulfonated side-chain grafting unit was synthesized for potential use in fuel cell applications, showing the versatility of sulfonated compounds in creating materials with high proton conductivity. This research highlights the role of sophisticated synthetic chemistry in developing new materials for energy applications (Kim, Robertson, & Guiver, 2008).
Antioxidant and Biological Activities
- Bioactive Phenyl Ether Derivatives : From the marine-derived fungus Aspergillus carneus, new phenyl ether derivatives were isolated, including compounds with methoxy groups that showed strong antioxidant activity. This suggests the potential for similar compounds, such as this compound, to possess biological activities (Xu et al., 2017).
Environmental Applications
- Adsorption Resins for Water Treatment : Research into tertiary amine-functionalized crosslinking polymeric resins, which could be related to the functionality of this compound, demonstrated the removal of benzophenone-4 from water. This showcases the environmental applications of such compounds in purifying water sources (Zhou et al., 2018).
Analytical Applications
- HPLC-MS/MS Method for Environmental Phenols : A sensitive method using HPLC-MS/MS was developed to measure concentrations of parabens, triclosan, and other environmental phenols in human milk, demonstrating the analytical relevance of phenolic compounds in monitoring human exposure to environmental contaminants. This underscores the importance of such compounds in analytical chemistry for environmental and health monitoring (Ye et al., 2008).
Safety and Hazards
The safety information for 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often involved in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the interaction of a metal catalyst with chemically differentiated fragments . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that suzuki–miyaura cross-coupling reactions can lead to the formation of new carbon–carbon bonds , which could potentially affect various biochemical pathways depending on the specific context.
Result of Action
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it could play a role in the formation of new carbon–carbon bonds , which could have various molecular and cellular effects depending on the specific context.
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions , suggesting that the compound’s action could be influenced by various environmental factors.
Properties
IUPAC Name |
3-[(4-ethylphenyl)sulfamoyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-11-4-7-13(8-5-11)17-23(20,21)15-10-12(16(18)19)6-9-14(15)22-2/h4-10,17H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNNLDQRAOAHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)

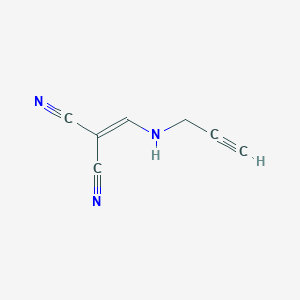
![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)
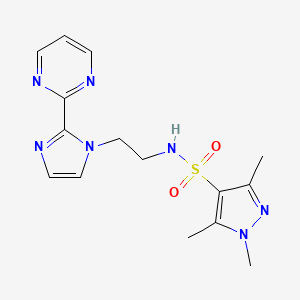
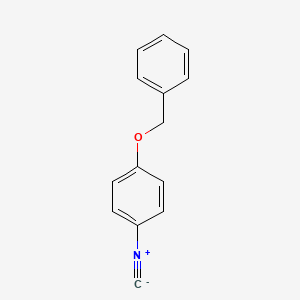
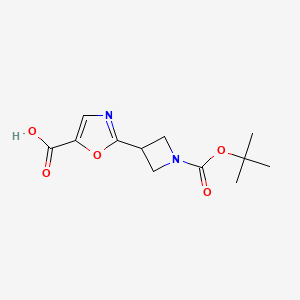

![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)

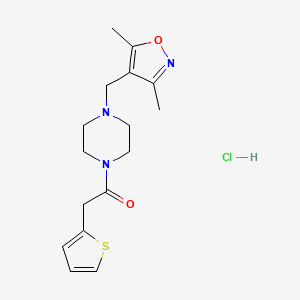

![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)
